sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate MK-2894 sodium salt is a highly potent and selective second generation EP4 antagonist.IC50 value:Target: EP4MK-2894 exhibits favorable pharmacokinetic profile in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation. MK-2894 also shows favorable GI tolerability profile in rats when compared to traditional NSAID indomethacin.
Brand Name: Vulcanchem
CAS No.: 1006036-88-9
VCID: VC0001430
InChI: InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1
SMILES: CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+]
Molecular Formula: C25H21F3NNaO3S
Molecular Weight: 495.5 g/mol

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate

CAS No.: 1006036-88-9

Cat. No.: VC0001430

Molecular Formula: C25H21F3NNaO3S

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate - 1006036-88-9

CAS No. 1006036-88-9
Molecular Formula C25H21F3NNaO3S
Molecular Weight 495.5 g/mol
IUPAC Name sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
Standard InChI InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1
Standard InChI Key RQRUUNKVGDVBFV-UHFFFAOYSA-M
SMILES CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+]
Canonical SMILES CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+]

Chemical Structure and Physicochemical Properties

The compound’s structure (C₂₅H₂₁F₃NNaO₃S, molar mass 495.49 g/mol) features:

  • Thiophene ring: Substituted with 2,5-dimethyl groups and a 4-(trifluoromethyl)benzyl moiety at the 4-position.

  • Cyclopropyl bridge: Connects the thiophene carbonyl group to the benzoate anion via an amide linkage.

  • Sodium counterion: Enhances aqueous solubility, critical for bioavailability .

Key physicochemical properties include:

  • Solubility: Stable in dimethyl sulfoxide (DMSO) but hygroscopic, requiring storage at -20°C under desiccation .

  • Stereochemistry: The (S)-configuration at the cyclopropane-carbonyl interface is essential for EP4 binding affinity .

Synthesis and Optimization

The synthesis of MK-2894 involves a multi-step process:

  • Thiophene core formation: Friedel-Crafts acylation of 2,5-dimethylthiophene introduces the trifluoromethylbenzyl group .

  • Amide coupling: Reaction with 1-aminocyclopropanecarboxylic acid derivatives under peptide coupling conditions .

  • Benzoate functionalization: Ester hydrolysis followed by sodium salt formation .

Optimization focused on improving selectivity over other prostaglandin receptors (EP1–EP3). Structural analogs with modified aryl groups (e.g., nitro or cyano substituents) showed reduced potency, underscoring the importance of the trifluoromethylbenzyl motif .

Mechanism of Action and Pharmacodynamics

MK-2894 antagonizes EP4 receptors (Ki = 0.56 ± 0.1 nM), inhibiting prostaglandin E2 (PGE2)-mediated cAMP accumulation (IC₅₀ = 2.5 ± 0.7 nM) . Key pharmacodynamic insights include:

  • Selectivity: >10,000-fold selectivity over EP1, EP2, and EP3 receptors .

  • In vivo efficacy: In rat adjuvant-induced arthritis (AIA) models, MK-2894 reduced paw swelling (ED₅₀ = 0.02 mg/kg/day) and pain responses (ED₅₀ = 0.36 mg/kg) .

ParameterValueModelReference
EP4 Binding (Ki)0.56 ± 0.1 nMHEK293 cells
cAMP Inhibition (IC₅₀)2.5 ± 0.7 nMHEK293-hEP4
Analgesic ED₅₀0.36 mg/kgRat AIA model

Pharmacokinetics and Metabolism

MK-2894 exhibits favorable pharmacokinetics:

  • Bioavailability: 89% in rats due to sodium salt formulation enhancing solubility .

  • Half-life: 6.2 hours in primates, supporting once-daily dosing .

  • Metabolism: Hepatic conjugation with glycine forms hippurate, excreted renally .

Notably, the compound avoids cytochrome P450-mediated metabolism, reducing drug-drug interaction risks .

Comparative Analysis of EP4 Antagonists

CompoundEP4 IC₅₀ (nM)Selectivity (vs. EP1–3)Bioavailability
MK-28942.5>10,000-fold89% (rat)
ONO-AE3-20813.5500-fold45% (rat)
ER-88604610.21,000-fold62% (mouse)

Future Directions

Ongoing research aims to:

  • Develop extended-release formulations for chronic use.

  • Explore combinations with COX-2 inhibitors to enhance efficacy .

  • Investigate oncology applications, as EP4 signaling promotes tumor immune evasion .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator